molecular formula C13H16N2OS2 B11090057 3-Ethyl-2-ethylimino-5-(3-methyl-thiophen-2-ylmethylene)-thiazolidin-4-one

3-Ethyl-2-ethylimino-5-(3-methyl-thiophen-2-ylmethylene)-thiazolidin-4-one

Cat. No.: B11090057
M. Wt: 280.4 g/mol
InChI Key: CVEYKPVCEMYTOR-AQPHZECDSA-N
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Description

3-ETHYL-2-(ETHYLIMINO)-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 3-ETHYL-2-(ETHYLIMINO)-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring.

    Introduction of the Ethyl and Ethylimino Groups:

    Attachment of the Thienyl Group: The final step involves the attachment of the thienyl group to the thiazole ring through a condensation reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

3-ETHYL-2-(ETHYLIMINO)-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds and resulting in the formation of more complex structures.

Scientific Research Applications

3-ETHYL-2-(ETHYLIMINO)-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ETHYL-2-(ETHYLIMINO)-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

3-ETHYL-2-(ETHYLIMINO)-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties, it is used as a starting material in the synthesis of various pharmaceuticals.

    Thiazole Orange: A fluorescent dye used in molecular biology for staining nucleic acids.

    Thiamine (Vitamin B1): An essential nutrient involved in carbohydrate metabolism.

The uniqueness of 3-ETHYL-2-(ETHYLIMINO)-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other thiazole derivatives.

Properties

Molecular Formula

C13H16N2OS2

Molecular Weight

280.4 g/mol

IUPAC Name

(5E)-3-ethyl-2-ethylimino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H16N2OS2/c1-4-14-13-15(5-2)12(16)11(18-13)8-10-9(3)6-7-17-10/h6-8H,4-5H2,1-3H3/b11-8+,14-13?

InChI Key

CVEYKPVCEMYTOR-AQPHZECDSA-N

Isomeric SMILES

CCN=C1N(C(=O)/C(=C\C2=C(C=CS2)C)/S1)CC

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=C(C=CS2)C)S1)CC

Origin of Product

United States

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